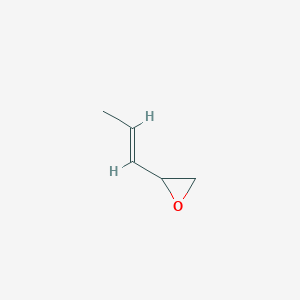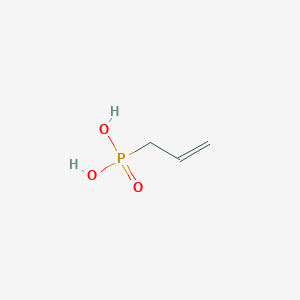
C-N-p-HPG
Übersicht
Beschreibung
C-N-p-HPG is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. C-N-p-HPG is also known as N-(4-cyano-2-nitrophenyl) glycine and is a derivative of glycine. This compound has a unique structure that makes it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1. Energy Storage Applications
Phosphorous-incorporated reduced graphene oxide (HPG) films show promising applications in energy storage. The unique hierarchical structure and electro-active P=O sites of HPG films significantly enhance electrochemical performances, making them suitable for use in all solid-state flexible pseudocapacitors. These films demonstrate high specific capacitance, excellent capacitance retention, and stability over numerous charging/discharging cycles, maintaining performance even under bending states (Yu, Feng, & Park, 2018).
2. Protein Folding Algorithms
The Core-directed chain Growth method (CG), which employs a chain-growth approach for finding low-energy conformations of proteins, has significant implications in scientific research. CG excels in identifying global optima and avoiding local optima, offering an efficient alternative for conformational searching in protein folding, particularly useful in handling proteins modeled as hydrophobic (H) and polar (P) monomers (Beutler & Dill, 1996).
3. Human Proteome Mapping
The Human Proteome Project aims to map the entire human protein set, with about 30% of the estimated 20,300 protein-coding genes still requiring protein-level evidence. This project is essential for understanding protein abundance, distribution, interaction, and functions at specific time points, contributing significantly to personalized medicine and biological research (Legrain et al., 2011).
4. Chemical Synthesis Process Insights
An in-depth study of the p-hydroxyphenylglycine (p-HPG) synthesis process using in situ ATR-IR spectroscopy offers valuable insights into the industrial production of important chemicals and pharmaceuticals. This research helps understand reaction mechanisms and optimize experimental parameters, thereby improving product yield and promoting sustainable chemical reaction routes (Mao et al., 2022).
5. Molecular Modeling and Parametrization
E-science infrastructures like SEAGrid and ParamChem are crucial for computational scientific research, especially in molecular modeling and force-field parametrization. These infrastructures provide essential services for computational resource allocations, application interfaces, data management tools, andconsulting activities. They facilitate molecular force-field parametrization for drug-like molecules, playing a pivotal role in the development of new medications and understanding molecular interactions (Shen, Fan, & Pamidighantam, 2014).
6. Advanced Composite Material Development
Hyperbranched polyglycerol (HPG) chemically bound to carbon fiber surfaces significantly enhances the interfacial strength between carbon fiber and epoxy matrix in composites. This advancement in material science has implications for designing optimized interfaces in various scientific and technical applications, contributing to the development of high-performance composites (Gao et al., 2017).
7. Electrochemical Energy Storage and Conversion
3D hierarchical porous graphene (hpG)-based materials are pivotal in energy storage and conversion applications. Their unique porosity, controllable synthesis, and functionalization capabilities enhance their performance in lithium-ion batteries, fuel cells, and other energy conversion systems. This research is critical for the sustainable growth of society through the development of effective energy materials (Tang et al., 2019).
8. Biomedical Applications
The development of a flexible hybrid piezoelectric generator (HPG) based on native cellulose microfiber offers potential in biomedical applications, such as implantable power sources. This research demonstrates the capability of HPG to power various electronic units and indicates its biocompatibility, paving the way for its use in medical devices and treatments (Alam & Mandal, 2016).
Eigenschaften
IUPAC Name |
(2R)-2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIDXLOTQDUAV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)NC(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-N-p-HPG | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2H-benzo[e][1,3]thiazine-2,4(3H)-dione](/img/structure/B3330268.png)
![(3E)-3-[[(4-chloro-6-methylpyrimidin-2-yl)amino]methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B3330276.png)




![4-(2-chloro-6-fluorobenzyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxylic acid](/img/structure/B3330340.png)



